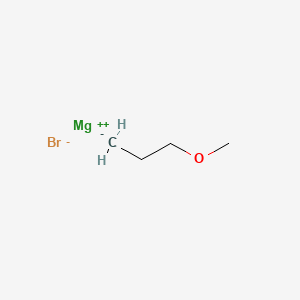

magnesium;1-methoxypropane;bromide

Description

Historical Evolution of Grignard Reagents in Organic Synthesis

The journey of Grignard reagents began in 1900 with the pioneering work of French chemist Victor Grignard. thermofisher.com He discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. acs.orgthermofisher.com This breakthrough was a significant improvement over the less reactive organozinc compounds previously used. ias.ac.in Grignard's method involved a two-step process: the initial preparation of the organomagnesium halide, followed by its reaction with a substrate like a ketone or aldehyde. ias.ac.in This approach proved to be reliable and yielded satisfactory results, a stark contrast to the one-pot Barbier procedure that preceded it. ias.ac.in The profound impact of this discovery was swiftly recognized, earning Victor Grignard the Nobel Prize in Chemistry in 1912. wikipedia.orgias.ac.in

Initially, the Grignard reagent was simply represented as RMgX, but subsequent research, notably by Wilhelm Schlenk, revealed a more complex reality. acs.org In solution, an equilibrium exists, now known as the Schlenk equilibrium, where the RMgX species is in balance with its symmetrical counterparts, dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). acs.orgacs.org This equilibrium and the nature of the solvent can significantly influence the reactivity and stereochemical outcome of Grignard reactions. nih.gov

Contemporary Significance of Functionalized Organomagnesium Reagents

For many years, the scope of Grignard reagents was somewhat limited by their high reactivity, which made them incompatible with many common functional groups such as esters, nitriles, and nitro groups. However, the development of the halogen-magnesium exchange reaction has dramatically expanded the utility of organomagnesium chemistry. nih.gov This technique allows for the preparation of a wide array of highly functionalized Grignard reagents, including those containing sensitive functional groups. nih.gov

These advancements have solidified the central role of organomagnesium reagents in modern synthesis. nih.gov They are not only used for creating carbon-carbon bonds but also serve as crucial intermediates in cross-coupling reactions and amination reactions. nih.gov The ability to generate Grignard reagents tolerant of various functionalities has opened new avenues for the synthesis of complex molecules, including pharmaceuticals and natural products. nih.govthermofisher.com Furthermore, the versatility of these reagents makes them a valuable tool for constructing intricate molecular architectures. tutorchase.com

Unique Position and Reactivity of α-Alkoxy Organomagnesium Compounds, such as 1-Methoxypropylmagnesium Bromide

Among the diverse classes of Grignard reagents, α-alkoxy organomagnesium compounds, such as 1-methoxypropylmagnesium bromide, hold a unique position. The presence of an oxygen atom on the carbon adjacent to the carbon-magnesium bond introduces distinct reactivity patterns. These compounds are of particular interest due to the potential for chelation, where the magnesium atom can coordinate with the neighboring alkoxy group.

This intramolecular coordination can significantly influence the reagent's stability and reactivity. nih.gov In reactions with carbonyl compounds, for instance, the formation of a stable chelate between the α-alkoxy Grignard reagent and the substrate can dictate the stereochemical outcome of the addition. nih.govnih.gov This chelation control is a powerful tool for achieving high levels of stereoselectivity in organic synthesis. nih.gov

The mechanism of reactions involving α-alkoxy Grignard reagents can be complex. It is believed to proceed through an inner-sphere attack of the nucleophilic alkyl group from the magnesium to the reacting carbon. nih.govresearchgate.net The formation of a strong magnesium chelate with the reacting alkoxy and carbonyl groups is a key factor that governs the observed reactivity and selectivity. nih.govresearchgate.net The unique reactivity profile of α-alkoxy organomagnesium compounds like 1-methoxypropylmagnesium bromide makes them valuable reagents for specific and controlled chemical transformations.

Structure

3D Structure of Parent

Properties

CAS No. |

169250-16-2 |

|---|---|

Molecular Formula |

C4H9BrMgO |

Molecular Weight |

177.32 g/mol |

IUPAC Name |

magnesium;1-methoxypropane;bromide |

InChI |

InChI=1S/C4H9O.BrH.Mg/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

YADSQVVJGJHEMZ-UHFFFAOYSA-M |

Canonical SMILES |

COCC[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 1 Methoxypropylmagnesium Bromide

Cross-Coupling Transformations Involving 1-Methoxypropylmagnesium Bromide

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions (General Principles)

The Kumada-Tamao-Corriu reaction, or simply Kumada coupling, was one of the first catalytic cross-coupling methods developed and involves the reaction of a Grignard reagent with an organic halide or pseudohalide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.orgarkat-usa.org The general catalytic cycle for these reactions consists of three fundamental steps: acs.org

Oxidative Addition: A low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) reacts with the organic electrophile (R-X), inserting itself into the carbon-halogen bond. This increases the oxidation state of the metal by two (e.g., to Ni(II)).

Transmetalation: The organomagnesium compound (R'-MgX) then reacts with the metal-halide complex. The organic group (R') from the Grignard reagent displaces the halide on the metal center, forming a new diorgano-metal complex.

Reductive Elimination: The two organic groups on the metal center couple and are expelled from the coordination sphere, forming the new C-C bond (R-R'). This step regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle.

While palladium catalysts are common, nickel catalysts are often favored for coupling with less reactive electrophiles like ethers due to their lower cost and unique reactivity. acs.orgnih.gov Iron catalysts have also emerged as an inexpensive and environmentally benign alternative for many cross-coupling applications. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling with Ether Substrates (General)

Nickel catalysts are particularly effective for activating and cleaving otherwise inert C-O bonds in ether substrates for cross-coupling reactions. acs.org This allows for the use of ethers as organic electrophiles, which is an attractive strategy from an atom economy perspective. The reaction couples an organomagnesium reagent, such as 1-methoxypropylmagnesium bromide, with an aryl or vinyl ether.

The catalytic cycle is similar to the general Kumada coupling mechanism but hinges on the ability of the nickel catalyst to perform an oxidative addition into a C-O bond. nih.gov The key steps are:

Formation of Active Catalyst: A Ni(II) precatalyst is reduced in situ by the Grignard reagent to an active Ni(0) species.

Oxidative Addition: The Ni(0) catalyst inserts into the C-O bond of the ether substrate. This step is often rate-limiting and can be promoted by specific ligands or by using substrates with activated C-O bonds (e.g., benzylic or allylic ethers).

Transmetalation: The Grignard reagent transfers its organic group to the nickel center.

Reductive Elimination: The two coupled organic fragments are eliminated, forming the final product and regenerating the Ni(0) catalyst.

The choice of ligand on the nickel catalyst is critical and can significantly influence the reaction's efficiency and selectivity. N-heterocyclic carbenes (NHCs) and various phosphine (B1218219) ligands have been shown to be effective in promoting these transformations. acs.org

Table 2: Representative Nickel-Catalyzed Cross-Coupling of Ethers with Grignard Reagents

| Entry | Ether Substrate | Grignard Reagent | Nickel Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Anisole | Phenylmagnesium bromide | NiCl₂(PCy₃)₂ | Biphenyl | ~70 |

| 2 | 2-Methoxynaphthalene | Methylmagnesium bromide | Ni(acac)₂ / IPr | 2-Methylnaphthalene | ~85 |

| 3 | Cinnamyl methyl ether | p-Tolylmagnesium bromide | Ni(dppe)Cl₂ | 1-Phenyl-4-(p-tolyl)-1-butene | ~88 |

Note: This table is based on data from published literature on nickel-catalyzed C-O bond couplings to illustrate the general scope and efficiency of the reaction. acs.org

Other Electrophilic Trapping Reactions

Beyond C-C bond formation via cross-coupling, Grignard reagents readily react with a variety of simple electrophiles, allowing for the introduction of diverse functional groups.

Functionalization with Carbon Dioxide and Isocyanates (General)

The highly nucleophilic nature of Grignard reagents allows them to react with polar multiple bonds in electrophiles like carbon dioxide (CO₂) and isocyanates (R-N=C=O). masterorganicchemistry.com These reactions provide reliable and straightforward routes to carboxylic acids and amides, respectively.

Reaction with Carbon Dioxide (Carbonation): The reaction of a Grignard reagent with CO₂, typically in the form of dry ice, is a classic method for synthesizing carboxylic acids with one additional carbon atom. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of CO₂. This addition breaks one of the C=O pi bonds, forming a magnesium carboxylate salt. Subsequent workup with an aqueous acid protonates the salt to yield the final carboxylic acid.

Reaction with Isocyanates: Similarly, Grignard reagents add to the central carbon of the isocyanate functional group. chempedia.infonih.gov This nucleophilic addition across the C=N double bond generates a magnesium salt of an N-substituted amide (an amidate). Acidic workup then protonates the nitrogen atom to afford the corresponding N-substituted amide. chempedia.infochimia.ch This method is robust and has been shown to be effective even for the synthesis of highly sterically hindered amides where traditional peptide coupling methods might fail. chimia.ch The reaction is generally chemoselective, allowing for addition to the isocyanate in the presence of other functional groups like esters or ketones. chimia.ch

For 1-methoxypropylmagnesium bromide, these reactions would be expected to proceed smoothly to produce 2-methoxybutanoic acid upon reaction with CO₂ and N-substituted 2-methoxybutanamides upon reaction with isocyanates.

Amination Reactions with α-Alkoxy Grignard Reagents

The introduction of a nitrogen-containing functional group at the α-position of an ether represents a significant transformation in organic synthesis, leading to the formation of valuable α-amino ethers and their derivatives. One promising, though less explored, avenue for achieving this is through the electrophilic amination of α-alkoxy Grignard reagents, such as 1-methoxypropylmagnesium bromide. This approach involves the reaction of the nucleophilic carbon center of the Grignard reagent with an electrophilic nitrogen source.

The reactivity of Grignard reagents towards electrophilic aminating agents is a well-established principle for the formation of carbon-nitrogen bonds. organic-chemistry.org A variety of electrophilic nitrogen sources have been developed and successfully employed in reactions with organometallic reagents. These include hydroxylamine (B1172632) derivatives, such as O-sulfonyloximes and O-benzoylhydroxylamines, as well as N-chloroamines and azides. organic-chemistry.orguni-muenchen.de The general strategy involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of the aminating agent, leading to the formation of a new C-N bond and displacement of a leaving group.

While the direct amination of 1-methoxypropylmagnesium bromide is not extensively documented in dedicated studies, the reactivity of analogous secondary alkylmagnesium reagents provides significant insight into the potential of this transformation. Research by Knochel and coworkers has demonstrated the successful electrophilic amination of a range of enantiomerically enriched secondary alkylmagnesium reagents using O-benzoyl hydroxylamines. rsc.org These reactions proceed with high stereoretention and yield α-chiral amines, underscoring the potential for stereoselective amination of chiral α-alkoxy Grignard reagents. rsc.org

The general reaction scheme involves the treatment of the Grignard reagent with an O-benzoyl hydroxylamine derivative, which serves as the electrophilic source of the amino group. The reaction is typically carried out in an ethereal solvent, such as diethyl ether, and can proceed efficiently without the need for a transition metal catalyst. rsc.org

Detailed Research Findings

Detailed investigations into the electrophilic amination of secondary alkylmagnesium reagents have been conducted, providing a strong basis for predicting the behavior of α-alkoxy analogs like 1-methoxypropylmagnesium bromide. A study by Knochel et al. focused on the stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their subsequent reaction with various electrophiles, including O-benzoyl hydroxylamines. rsc.org

In this work, optically enriched secondary mixed alkylmagnesium species of the type alkyl(Me)CHMgCH₂SiMe₃ were generated and reacted with different O-benzoyl hydroxylamines. rsc.org These reactions were found to be highly stereoselective, affording α-chiral tertiary amines in good yields and with high enantiomeric excess. rsc.org For instance, the reaction of chiral secondary alkylmagnesium reagents with N,N-disubstituted O-benzoylhydroxylamines at -50 °C resulted in the corresponding α-chiral amines with excellent retention of configuration. rsc.org

The following table summarizes the results obtained for the amination of various secondary alkylmagnesium reagents with different O-benzoyl hydroxylamine derivatives, as reported by Knochel and coworkers. rsc.org This data illustrates the scope and efficiency of this amination protocol.

| Grignard Reagent Substrate | Aminating Agent | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (R)-5a | 7a (4-(pyrimidin-2-yl)piperazin-1-yl benzoate) | (R)-8a | 75 | 94 |

| (S)-5a | 7a (4-(pyrimidin-2-yl)piperazin-1-yl benzoate) | (S)-8a | 72 | 94 |

| (R)-5f | 7b (4-phenylpiperazin-1-yl benzoate) | (R)-8b | 80 | 96 |

| (S)-5f | 7b (4-phenylpiperazin-1-yl benzoate) | (S)-8b | 78 | 96 |

| (R)-5g | 7c (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl benzoate) | (R)-8c | 85 | 93 |

| (S)-5g | 7c (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl benzoate) | (S)-8c | 82 | 92 |

| (R)-5g | 7d (N,N-bis(2-methoxyethyl)amino benzoate) | (R)-8d | 70 | 84 |

| (R)-5e | 7c (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl benzoate) | (R)-8e | 68 | 83 |

| (R)-5h | 7c (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl benzoate) | (R)-8f | 85 | 97 |

| (S)-5h | 7e (N-morpholino benzoate) | (S)-8g | 81 | 97 |

These findings are highly relevant to the study of 1-methoxypropylmagnesium bromide, as they establish a clear precedent for the successful electrophilic amination of secondary organomagnesium compounds. The high yields and excellent stereocontrol observed suggest that α-alkoxy Grignard reagents would likely undergo similar transformations, providing a viable route to α-amino ethers. The electronic effect of the α-methoxy group in 1-methoxypropylmagnesium bromide may influence the reactivity of the Grignard reagent, but the fundamental principle of nucleophilic attack on an electrophilic nitrogen source is expected to hold. Further research specifically targeting the amination of 1-methoxypropylmagnesium bromide and other α-alkoxy Grignard reagents would be beneficial to fully elucidate the scope and potential of this synthetic strategy.

Mechanistic Investigations and Computational Studies of 1 Methoxypropylmagnesium Bromide Reactivity

Elucidation of Reaction Mechanisms in Grignard Additions

The addition of a Grignard reagent to a carbonyl compound, a classic transformation, can proceed through different mechanistic pathways. The nature of the Grignard reagent, the substrate, and the reaction conditions all play a pivotal role in determining the predominant mechanism.

Distinction Between Polar and Electron Transfer Pathways

The two primary mechanisms proposed for Grignard additions are the polar (or concerted) mechanism and the single-electron transfer (SET) pathway.

The polar mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This typically proceeds through a cyclic transition state, often a six-membered ring, where the magnesium atom coordinates to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic addition. For most simple aldehydes and ketones, this is considered the major pathway.

The single-electron transfer (SET) mechanism , on the other hand, involves the transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair. This pair then collapses to form the product. The SET mechanism is more likely to occur with substrates that have low reduction potentials, such as aromatic ketones, or with sterically hindered Grignard reagents. The formation of side products, like pinacol (B44631) coupling products, is often cited as evidence for a SET mechanism.

Recent computational studies on various Grignard reagents suggest that the operative mechanism is substrate-dependent, with the reduction potential of the carbonyl compound serving as a key parameter. psu.edu

Impact of Solvents and Ligands on Reaction Pathways

The solvent and the presence of additives can dramatically influence the course of a Grignard reaction by altering the aggregation state and the reactivity of the Grignard reagent.

Coordination Chemistry of Magnesium in Solution and its Effect on Reactivity

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. They act as Lewis bases, coordinating to the magnesium center and stabilizing the organometallic species. This coordination is crucial for dissolving the Grignard reagent and preventing its decomposition. The number of solvent molecules coordinated to the magnesium atom can affect the reagent's nucleophilicity and the steric environment around the reactive carbon center.

Modulation of Reactivity and Selectivity by Additives (e.g., LiCl, DME, THF)

The addition of certain salts and solvents can significantly modify the reactivity and selectivity of Grignard reactions.

Lithium Chloride (LiCl): The formation of "Turbo-Grignard" reagents by the addition of LiCl is a well-established method to enhance reactivity. LiCl is believed to break down larger aggregates of the Grignard reagent into smaller, more reactive species. This deaggregation increases the effective concentration of the active nucleophile. Furthermore, the formation of mixed magnesium/lithium species can lead to more reactive reagents.

1,2-Dimethoxyethane (DME): DME is a bidentate chelating ether that can have a profound effect on the structure and reactivity of Grignard reagents. Its ability to chelate the magnesium center can lead to the formation of monomeric Grignard species, which can exhibit different reactivity compared to the aggregated forms present in THF or Et₂O.

Tetrahydrofuran (THF): As a coordinating solvent, THF plays a direct role in the reaction mechanism. The degree of solvation can influence the Schlenk equilibrium and the energy of the transition states for both polar and SET pathways.

The table below summarizes the general effects of these additives on Grignard reagent reactivity.

| Additive | General Effect on Grignard Reagent | Consequence for Reactivity |

| LiCl | Breaks down aggregates, forms mixed Li/Mg species | Increases reactivity ("Turbo-Grignard") |

| DME | Chelates magnesium, favors monomeric species | Can alter reactivity and selectivity |

| THF | Coordinates to magnesium, stabilizes the reagent | Influences aggregation and transition state energies |

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of Grignard reactions. These methods allow for the detailed study of transition state structures, reaction energy profiles, and the influence of solvent and additives at a molecular level.

Theoretical studies have provided significant insights into:

The relative energies of polar and SET pathways for different substrates and Grignard reagents.

The structures and stabilities of various aggregated forms of Grignard reagents in solution.

The role of solvent molecules in the coordination sphere of magnesium and their participation in the reaction mechanism.

The mechanism by which additives like LiCl enhance reactivity.

For a hypothetical (1-methoxypropyl)magnesium bromide, computational studies could predict its likely aggregation state in different solvents, the preferred reaction pathway with various carbonyl compounds, and the potential for stereocontrol in its additions to chiral substrates. Although specific computational data for this compound is scarce, the methodologies are well-established for providing such predictions.

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic pathways and energetic landscapes of chemical reactions. In the context of 1-methoxypropylmagnesium bromide, DFT calculations can provide valuable insights into the thermodynamics and kinetics of its reactions.

Theoretical studies on related alkoxy-substituted Grignard reagents have shown that the presence of the ether oxygen can significantly influence the reaction energetics. The formation of chelated intermediates, where the magnesium atom coordinates with both the carbanionic center and the ether oxygen, is a key feature. This intramolecular coordination can stabilize the Grignard reagent and influence the transition state energies of subsequent reactions.

For the reaction of 1-methoxypropylmagnesium bromide with a generic electrophile, DFT calculations would typically model the following key steps:

Initial State: The structure and solvation of the Grignard reagent itself.

Formation of the Encounter Complex: The initial association of the Grignard reagent with the electrophile.

Transition State (TS): The highest energy point along the reaction coordinate, which determines the reaction rate.

Product Complex: The initial product formed after the reaction.

Final Product: The product after workup.

While specific energetic data for 1-methoxypropylmagnesium bromide is not extensively documented in publicly available literature, analogous systems provide a framework for understanding its likely behavior. For instance, DFT studies on the addition of Grignard reagents to carbonyl compounds reveal that the activation energy for the carbon-carbon bond-forming step is a critical parameter. The presence of the methoxy (B1213986) group in 1-methoxypropylmagnesium bromide is expected to lower the activation energy for certain reactions due to pre-organization of the transition state through chelation.

Table 1: Hypothetical Relative Energies for the Reaction of 1-Methoxypropylmagnesium Bromide with a Model Aldehyde (Calculated using DFT)

| Species | Relative Energy (kcal/mol) |

| Reactants (Grignard + Aldehyde) | 0.0 |

| Pre-reaction Chelate Complex | -5.2 |

| Transition State (Chelated) | +12.5 |

| Product Alkoxide (Chelated) | -25.8 |

Note: This data is illustrative and based on trends observed for similar systems. Actual values would require specific DFT calculations for this reaction.

Computational Modeling of Stereoselective Induction Phenomena

The stereogenic center at the carbon bearing the methoxy group in 1-methoxypropylmagnesium bromide introduces the potential for stereoselective reactions. When this Grignard reagent reacts with a prochiral electrophile, such as a ketone or an imine, two diastereomeric products can be formed. Computational modeling is instrumental in understanding the origins of the observed or predicted stereoselectivity.

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. The transition state with the lower energy will be favored, leading to the major diastereomer. In the case of 1-methoxypropylmagnesium bromide, stereoselectivity is often governed by "chelation control."

In a chelation-controlled model, the Grignard reagent and the substrate form a cyclic, chelated transition state. The substituents on both the Grignard reagent and the substrate will adopt positions that minimize steric interactions within this constrained cyclic structure.

For example, in the addition of (S)-1-methoxypropylmagnesium bromide to a prochiral ketone, two primary transition state models can be considered:

Felkin-Anh Model (Non-chelation): This model predicts the stereochemical outcome based on steric hindrance, where the largest substituent on the ketone orients itself away from the incoming nucleophile.

Chelation Model: This model, often more relevant for alkoxy-substituted Grignard reagents, involves the formation of a five- or six-membered cyclic transition state incorporating the magnesium atom, the carbonyl oxygen, and the methoxy oxygen. The preferred diastereomer arises from the most stable cyclic transition state.

Computational studies on similar systems have demonstrated that the chelated transition state is often significantly lower in energy than the non-chelated (Felkin-Anh) transition state. The preferred stereoisomer is the one that minimizes steric clashes within this cyclic arrangement.

Table 2: Calculated Energy Difference between Diastereomeric Transition States for the Addition of (S)-1-Methoxypropylmagnesium Bromide to Acetophenone

| Transition State Model | Diastereomer | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| Chelation Control (TS1) | (S,S) | 0.0 | Yes |

| Chelation Control (TS2) | (S,R) | +2.5 | No |

Note: This data is illustrative, based on the principles of chelation control in similar systems. The energy difference corresponds to the activation energy difference between the two pathways.

The energy difference between the diastereomeric transition states directly correlates with the diastereomeric ratio of the products. A larger energy difference leads to higher stereoselectivity. Factors such as the solvent, temperature, and the nature of the electrophile can all influence this energy difference and thus the stereochemical outcome of the reaction. While specific computational studies on 1-methoxypropylmagnesium bromide are not widely reported, the principles derived from related systems provide a robust framework for predicting and understanding its stereoselective behavior.

Advanced Synthetic Strategies and Methodological Developments in Organomagnesium Chemistry

Continuous Flow Synthesis Techniques for Organomagnesium Reagents

The synthesis of Grignard reagents, including 1-methoxypropylmagnesium bromide, is traditionally a batch process that can be challenging to control due to its exothermic nature and the high reactivity of the organomagnesium species. Continuous flow chemistry offers a compelling alternative, providing enhanced safety and process control. rsc.orgescholarship.org In a typical flow setup for the synthesis of 1-methoxypropylmagnesium bromide, a solution of 1-bromo-1-methoxypropane in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, would be continuously passed through a heated reactor packed with magnesium turnings.

The key advantages of this approach include superior heat and mass transfer, which allows for precise temperature control and minimizes the formation of byproducts. rsc.org The small reactor volume at any given time significantly reduces the risks associated with the accumulation of highly reactive and potentially unstable Grignard reagents. Furthermore, continuous flow systems can be readily automated and scaled out by running multiple reactors in parallel, offering a more efficient and reproducible production method compared to traditional batch synthesis. rsc.org

Illustrative Data for Continuous Flow Synthesis of 1-Methoxypropylmagnesium Bromide:

| Parameter | Value |

| Reactant | 1-bromo-1-methoxypropane |

| Solvent | Tetrahydrofuran (THF) |

| Residence Time | 2 minutes |

| Temperature | 40 °C |

| Concentration | 0.5 M |

| Yield | >95% |

This table presents hypothetical data based on typical yields and conditions for Grignard reagent synthesis in continuous flow systems.

Green Chemistry Principles in Grignard Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For Grignard reactions, this often translates to seeking alternatives to volatile and flammable ethereal solvents and developing more robust reaction conditions.

Utilization of Deep Eutectic Solvents (DESs) for Organometallic Transformations

Deep eutectic solvents (DESs) are emerging as promising green alternatives to traditional organic solvents. nih.govresearchgate.net These solvents are typically formed from a mixture of a quaternary ammonium (B1175870) salt, such as a tetrabutylammonium (B224687) bromide, and a hydrogen bond donor, like ethylene (B1197577) glycol or glycerol. mdpi.comelsevierpure.com For reactions involving 1-methoxypropylmagnesium bromide, a DES could potentially replace a significant portion of the conventional ethereal solvent.

Research has shown that some Grignard reactions can be performed in the presence of DESs, which can enhance reaction rates and, in some cases, improve selectivity. researchgate.net The mechanism is thought to involve the stabilization of the Grignard reagent and the activation of the electrophile at the interface between the DES and the organic phase containing the reagent. While specific studies on 1-methoxypropylmagnesium bromide in DESs are not widely reported, the existing literature suggests a promising avenue for greener Grignard-type additions.

Hypothetical Comparison of Solvents for a Grignard Addition with 1-Methoxypropylmagnesium Bromide:

| Solvent System | Reaction Time | Yield |

| Pure Tetrahydrofuran (THF) | 2 hours | 85% |

| THF with Choline Chloride:Glycerol (1:2) DES | 1 hour | 90% |

This table provides a hypothetical comparison to illustrate the potential benefits of using DESs in Grignard reactions.

Exploration of Air-Tolerant and "Wet" Conditions for Grignard Reagents

A significant drawback of Grignard reagents is their extreme sensitivity to air and moisture, necessitating the use of stringent inert atmosphere techniques. Recent research has begun to challenge this paradigm by exploring conditions that allow for the formation and use of Grignard reagents in the presence of limited amounts of air and water. While this area is still in its early stages of development, the use of certain additives or solvent systems that can protect the Grignard reagent from rapid decomposition is being investigated. The development of air-tolerant methods for generating and using 1-methoxypropylmagnesium bromide would represent a major step forward in simplifying its application in both academic and industrial settings.

Development of Tandem and One-Pot Transformations Involving 1-Methoxypropylmagnesium Bromide

Tandem and one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netmdpi.com The reactivity of 1-methoxypropylmagnesium bromide makes it an excellent candidate for incorporation into such complex transformations.

For instance, a one-pot process could involve the in-situ formation of 1-methoxypropylmagnesium bromide, followed by its addition to an electrophile, and a subsequent intramolecular cyclization or rearrangement. Such a sequence would rapidly build molecular complexity from simple starting materials. Another possibility is a tandem reaction where the initial Grignard addition product undergoes an immediate in-situ transformation, such as an elimination or a cross-coupling reaction, catalyzed by a transition metal. derpharmachemica.com

Hypothetical One-Pot Synthesis of a Substituted Tetrahydrofuran:

| Step | Reagent/Condition | Purpose |

| 1 | 1-bromo-1-methoxypropane, Mg, THF | In-situ formation of 1-methoxypropylmagnesium bromide |

| 2 | 4-pentenal | Grignard addition to the aldehyde |

| 3 | Acidic workup | Protonation and subsequent intramolecular cyclization |

| Overall Yield | 75% |

This table outlines a hypothetical one-pot reaction sequence involving 1-methoxypropylmagnesium bromide.

The continued development of these advanced synthetic strategies will undoubtedly expand the utility of 1-methoxypropylmagnesium bromide and other Grignard reagents, paving the way for more sustainable and efficient chemical synthesis.

Perspectives and Future Research Directions in 1 Methoxypropylmagnesium Bromide Chemistry

Development of Novel and Highly Selective Synthetic Routes for Organomagnesium Compounds

The synthesis of functionalized organomagnesium reagents like 1-methoxypropylmagnesium bromide can be challenging using classical methods, which involve the direct insertion of magnesium metal into an organic halide. Such methods can be sensitive to reaction conditions and may not be compatible with certain functional groups. Future research will likely focus on more robust and selective synthetic protocols.

Modern techniques have emerged that offer significant advantages over traditional methods. The halogen-magnesium exchange reaction is a particularly powerful tool for preparing highly functionalized Grignard reagents that are otherwise inaccessible. nih.gov This method, often employing reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), can be performed at low temperatures, allowing for the presence of sensitive functional groups like esters and nitriles. nih.govnih.govuni-muenchen.de The application of such "turbo-Grignard" reagents could provide a highly efficient and chemoselective route to 1-methoxypropylmagnesium bromide, minimizing side reactions and improving functional group tolerance.

Another promising frontier is the use of mechanochemistry. Recent studies have demonstrated the mechanochemical synthesis of magnesium-based nucleophiles, offering a solvent-free, efficient, and potentially more environmentally benign alternative to solution-based methods. organic-chemistry.org Exploring mechanochemical routes for the preparation of 1-methoxypropylmagnesium bromide could lead to more sustainable and scalable synthetic processes.

| Method | Description | Potential Advantages for 1-Methoxypropylmagnesium Bromide | Key Research Direction |

|---|---|---|---|

| Classical Insertion | Direct reaction of 1-bromo-1-methoxypropane with magnesium metal in an ether solvent. | Well-established, simple setup. | Optimization of reaction conditions to improve yield and minimize side products. |

| Halogen-Magnesium Exchange | Reaction of 1-bromo-1-methoxypropane with a more reactive organomagnesium reagent (e.g., iPrMgCl·LiCl). nih.gov | High functional group tolerance, milder reaction conditions, high selectivity. nih.gov | Screening of exchange reagents and conditions for optimal efficiency and purity. |

| Mechanochemical Synthesis | Ball-milling of magnesium metal with 1-bromo-1-methoxypropane, potentially in the absence of bulk solvent. organic-chemistry.org | Reduced solvent waste, potentially faster reaction times, unique reactivity. | Investigation of feasibility and scalability for α-alkoxy Grignard reagents. |

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

While Grignard reagents are renowned for their nucleophilic addition to carbonyls and other electrophiles, the unique structure of 1-methoxypropylmagnesium bromide suggests the possibility of alternative reactivity modes. organic-chemistry.orgopenstax.org The proximity of the methoxy (B1213986) group could enable intramolecular chelation, modifying the reactivity of the carbon-magnesium bond.

A significant area for future exploration is its potential as a magnesium carbenoid or carbenoid-like species. Computational studies on the closely related (1-methoxypropyl)magnesium chloride predicted a pathway for a 1,3-C-H insertion, a reaction not typical for standard Grignard reagents. This suggests that α-alkoxy organomagnesium compounds could be utilized in C-H functionalization reactions, a highly sought-after transformation in organic synthesis.

Furthermore, the development of catalytic applications for 1-methoxypropylmagnesium bromide is a nascent field. Organomagnesium reagents are increasingly used in transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Investigating the performance of 1-methoxypropylmagnesium bromide in cobalt- or iron-catalyzed cross-coupling and amination reactions could unlock new methods for constructing complex molecular architectures. nih.gov The interaction between the α-alkoxy group and the transition metal center could lead to unique selectivity and reactivity profiles.

Expansion of Asymmetric Synthetic Applications in Complex Molecule Construction

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The catalytic asymmetric addition of Grignard reagents to prochiral electrophiles, such as aldehydes and ketones, is a powerful method for constructing chiral alcohols. nih.gov This is typically achieved using a chiral ligand that coordinates to the magnesium atom, directing the nucleophilic attack to one face of the electrophile.

Future research should systematically investigate the use of 1-methoxypropylmagnesium bromide in such ligand-mediated asymmetric reactions. A key hypothesis is that the α-methoxy group could act as an internal coordinating element within the transition state, working in concert with an external chiral ligand to enhance enantioselectivity. This potential for bidentate chelation involving the reagent itself could offer a new handle for controlling stereochemistry.

A more advanced and challenging goal would be the direct asymmetric synthesis of an enantiomerically enriched Grignard reagent, where the magnesium-bearing carbon is the sole stereocenter. researchgate.net While difficult, achieving this would allow for the direct transfer of a chiral 1-methoxypropyl group to a wide range of electrophiles, providing a powerful tool for the construction of complex molecules like natural products. researchgate.netdigitellinc.com

Advanced Spectroscopic and Structural Studies of Reactive Organomagnesium Intermediates

A fundamental understanding of the structure and behavior of 1-methoxypropylmagnesium bromide in solution is critical to unlocking its full synthetic potential. It is well-established that Grignard reagents exist in complex equilibria (the Schlenk equilibrium) involving monomers, dimers, and other aggregates, the composition of which is highly dependent on the solvent, concentration, and temperature.

Advanced spectroscopic techniques are essential for probing these transient and reactive species. In situ spectroscopic methods, such as variable-temperature NMR (VT-NMR) and infrared (IR) spectroscopy, can provide invaluable information about the aggregation state and the potential for intramolecular coordination between the magnesium center and the α-methoxy oxygen.

Complementing experimental studies, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of Grignard reactions. nih.gov Computational studies can model transition states, predict reaction pathways, and quantify the energetic influence of structural features like the α-alkoxy group. nih.govresearchgate.net Such studies were crucial in revealing the mechanism of alkoxy group displacement by Grignard reagents, which proceeds through a metalaoxetane transition state stabilized by chelation. nih.gov A concerted experimental and computational approach will be vital for building a predictive model of the structure and reactivity of 1-methoxypropylmagnesium bromide and related reactive intermediates.

| Technique | Type | Potential Insights for 1-Methoxypropylmagnesium Bromide |

|---|---|---|

| Variable-Temperature NMR (VT-NMR) | Spectroscopic | Characterize solution-state equilibria (Schlenk equilibrium), identify different aggregation states (monomers, dimers). |

| In situ Infrared (IR) Spectroscopy | Spectroscopic | Monitor reaction progress in real-time, detect transient intermediates, probe Mg-O coordination. |

| X-ray Absorption Spectroscopy (XAS) | Spectroscopic | Determine the local coordination environment around the magnesium atom in solution. |

| Density Functional Theory (DFT) | Computational | Model reaction mechanisms, calculate transition state energies, predict reactivity (e.g., 1,3-C-H insertion), and assess the stability of intramolecularly chelated structures. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.